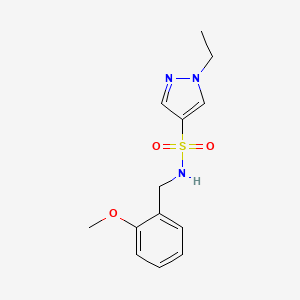

![molecular formula C14H14N4O2S B5500100 6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Research in this area focuses on the synthesis of these compounds due to their potential anti-tumor, antimicrobial, and anti-inflammatory activities, among other pharmacological properties. The synthesis involves the reaction of various precursors in the presence of catalysts or under specific conditions, such as microwave irradiation or anodic oxidation, to form the desired heterocyclic systems.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves high-yielding routes, starting from precursors like 4-amino-5-mercapto-1,2,4-triazoles. Techniques such as microwave-assisted synthesis and anodic oxidation under aprotic conditions have been employed to achieve the desired compounds efficiently. The incorporation of different substituents through reactions with carboxylic acids or isothiocyanates allows for the synthesis of a wide range of derivatives with varying properties (Ding & Li, 2011), (Batanero, Saez, & Barba, 2011).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the presence of a triazolo[3,4-b]thiadiazole core with various aryl or alkyl substituents, contributing to the compound's pharmacological activities (Dong, Quan, Zhu, & Li, 2002).

科学的研究の応用

Anticancer Activity

Compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class have been synthesized and evaluated for their anticancer properties. A study demonstrated the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017). Another study synthesized benzimidazole compounds clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, exhibiting broad-spectrum anticancer activity and promising as lead compounds for new anticancer agents (Husain et al., 2013).

Antimicrobial Activity

Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, have been synthesized and showed moderate to good antimicrobial activity against a variety of pathogenic bacterial and fungal strains (Gilani et al., 2011).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Research has led to the development of condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of PTP1B, showing significant potential in inhibiting cell invasion, decreasing neovasculature in HUVEC, and reducing tumor volume in mouse models. This class of compounds represents a novel approach to targeting PTP1B for therapeutic purposes (Baburajeev et al., 2015).

Anticonvulsant Activity

The anticonvulsant activity of 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been evaluated, with some compounds displaying potent activity in maximal electroshock tests. These findings indicate the potential of triazolo-thiadiazole derivatives in managing seizures and contributing to the development of new anticonvulsant drugs (Deng et al., 2012).

特性

IUPAC Name |

6-(1,3-benzodioxol-5-ylmethyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-2-3-12-15-16-14-18(12)17-13(21-14)7-9-4-5-10-11(6-9)20-8-19-10/h4-6H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPLGHRMUJXXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1N=C(S2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-Benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)